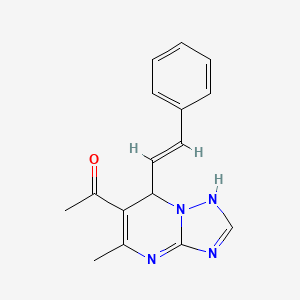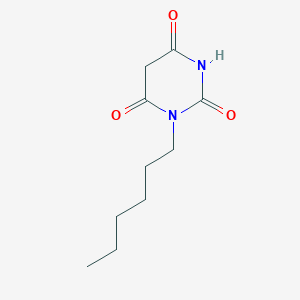
3-(2-Hydroxyphenacyl)Phthalide
Descripción general
Descripción
3-(2-Hydroxyphenacyl)Phthalide is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyphenacyl)Phthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyphenacyl)Phthalide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Chemistry Applications :
- Intramolecular nucleophilic assistance in the reactions of OO′-benzylidenecatechols: 3-(2-Hydroxyphenoxy)phthalide is an intermediate in specific hydrolysis reactions, showing a reaction mechanism that involves water as a general acid catalyst (Capon & Page, 1972).
- Synthesis and antioxidant/anti-inflammatory activity: Phthalides, including derivatives like 3-(2,4-dihydroxyphenyl)phthalide, have been synthesized and identified for their antioxidant and anti-inflammatory activities (Ortega et al., 2022).
- Phthalides by rhodium-catalyzed ketone hydroacylation: This study communicates an atom-economical approach to phthalides, highlighting the key role of counterions in controlling reactivity and enantioselectivity (Phan, Kim, & Dong, 2009).
- Dynamic kinetic resolution of phthalides: This process is used for constructing 3-(2-hydroxy-2-arylethyl)isobenzofuran-1(3H)-one with 1,3-distereocenters, demonstrating an efficient method for creating optically pure phthalides (Cheng, Ye, Zhao, & Liu, 2015).
Biological and Pharmacological Applications :
- Fungistatic activity: Microbial synthesis of 3-Butyl-3-hydroxyphthalide showed potential fungistatic activity against clinical strains of Candida albicans (Gach, Olejniczak, Kręzel, & Boratyński, 2021).
- Mode of action as a natural pesticide: 3-butylidene phthalide has shown efficiency against microsclerotia of Macrophomina phaseolina, suggesting its potential as a natural pesticide (Abbod, Safaie, Gholivand, Mehrabadi, & Bonsaii, 2020).
Environmental Health and Toxicology :
- Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers: This study assessed the effects of phthalates on human health, indicating their potential as environmental contaminants (Barr et al., 2003).
Material Science Applications :
- Hydroiodination‐Triggered Cascade Reaction: A metal-free synthesis of 3-substituted phthalides from 2-alkynylbenzoates, demonstrating an effective method for the synthesis of phthalides in materials science (Kawaguchi et al., 2017).
Propiedades
IUPAC Name |
3-[2-(2-hydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-13-8-4-3-7-12(13)14(18)9-15-10-5-1-2-6-11(10)16(19)20-15/h1-8,15,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTFEYRHVJRQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenacyl)Phthalide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B7731814.png)
![methyl 4-{[3-(2-hydroxy-4-{2-oxo-2-[2-(propan-2-ylidene)hydrazinyl]ethoxy}phenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B7731825.png)
![1-[7-(4-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7731828.png)
![1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B7731830.png)




![2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B7731872.png)


![2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B7731901.png)

![3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7731910.png)